molecular formula C29H32N2O2S B4344761 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(3,4-dimethylphenoxy)methyl]benzamide

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(3,4-dimethylphenoxy)methyl]benzamide

Cat. No.: B4344761
M. Wt: 472.6 g/mol
InChI Key: NRFDDWRMBKSPNB-UHFFFAOYSA-N
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Description

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(3,4-dimethylphenoxy)methyl]benzamide is a complex organic compound that features a thiazole ring, an adamantyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(3,4-dimethylphenoxy)methyl]benzamide typically involves multiple steps. One common approach includes the formation of the thiazole ring through cyclization reactions involving thioamides and α-haloketones. The adamantyl group is introduced via alkylation reactions, and the final benzamide structure is achieved through amidation reactions .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(3,4-dimethylphenoxy)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the benzamide moiety can produce primary amines .

Scientific Research Applications

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(3,4-dimethylphenoxy)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(3,4-dimethylphenoxy)methyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The adamantyl group provides steric hindrance, enhancing the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-adamantyl)-1,2,3-thiadiazole
  • 4-(1-adamantyl)-2-methyl-thiazole
  • 4,5-diphenyl-1,2,3-thiadiazole

Uniqueness

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(3,4-dimethylphenoxy)methyl]benzamide is unique due to its combination of a thiazole ring, an adamantyl group, and a benzamide moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(3,4-dimethylphenoxy)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O2S/c1-18-3-8-25(9-19(18)2)33-16-20-4-6-24(7-5-20)27(32)31-28-30-26(17-34-28)29-13-21-10-22(14-29)12-23(11-21)15-29/h3-9,17,21-23H,10-16H2,1-2H3,(H,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFDDWRMBKSPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C45CC6CC(C4)CC(C6)C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(3,4-dimethylphenoxy)methyl]benzamide
Reactant of Route 2
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N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(3,4-dimethylphenoxy)methyl]benzamide
Reactant of Route 3
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N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(3,4-dimethylphenoxy)methyl]benzamide
Reactant of Route 4
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(3,4-dimethylphenoxy)methyl]benzamide
Reactant of Route 5
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(3,4-dimethylphenoxy)methyl]benzamide
Reactant of Route 6
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(3,4-dimethylphenoxy)methyl]benzamide

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